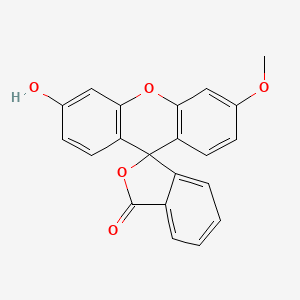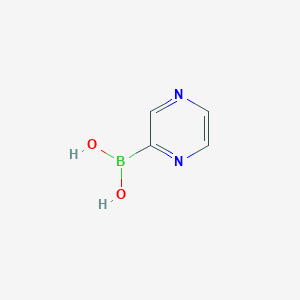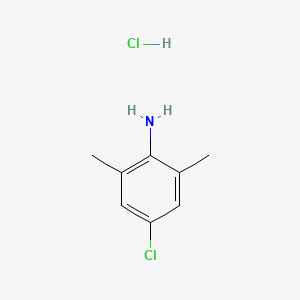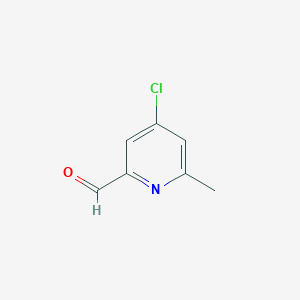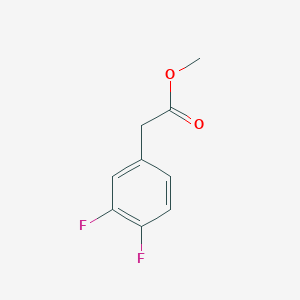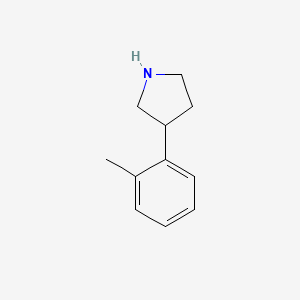
5-(2-氟苯基)烟酸
描述
5-(2-Fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinic acid structure
科学研究应用
5-(2-Fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes .
Mode of Action
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Biochemical Pathways
It is known that nicotine, a related compound, is catabolized into fumaric acid via 10 steps, which then enters the tca cycle . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be involved in similar pathways.
Pharmacokinetics
It is known that nicotinic acid, a component of this compound, has improved tolerability compared with the immediate-release and sustained-release formulations . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar ADME properties.
Result of Action
It is known that nicotinic acid increases the average number of ldl particle size and reduces the number of low-density lipoprotein (ldl) . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar effects.
Action Environment
It is known that nicotine, a related compound, is a concern both in terms of public health and the environment . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be influenced by environmental factors.
生化分析
Biochemical Properties
5-(2-Fluorophenyl)nicotinic acid, like other indole derivatives, may interact with multiple receptors, contributing to a variety of biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation to yield the desired product . Another approach involves the use of 2-fluorobenzyl bromide and nicotinic acid under basic conditions to achieve the same result .
Industrial Production Methods
Industrial production of 5-(2-Fluorophenyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
相似化合物的比较
Similar Compounds
2-Fluoronicotinic acid: Similar structure but lacks the phenyl group.
5-Phenyl nicotinic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-methyl nicotinic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
5-(2-Fluorophenyl)nicotinic acid is unique due to the presence of both the fluorophenyl and nicotinic acid moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its binding interactions and overall activity .
属性
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMCRBSNWWVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602476 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705961-96-2 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


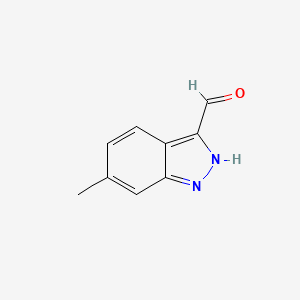

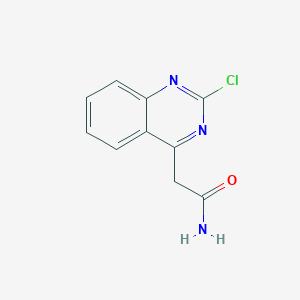
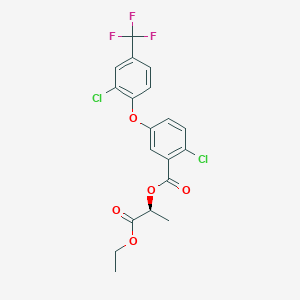
![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)
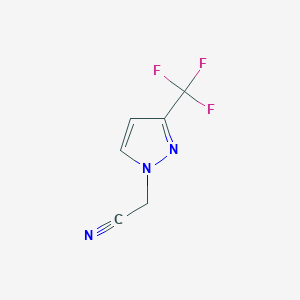
![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)
